N-(2-pyrrolidin-1-ylphenyl)thiourea
Description
N-(2-Pyrrolidin-1-ylphenyl)thiourea is a thiourea derivative characterized by a pyrrolidine ring substituted at the ortho position of the phenyl group. Thioureas are organosulfur compounds with the general formula $ \text{R}1\text{R}2\text{NCSNR}3\text{R}4 $, where substituents $ \text{R}1-\text{R}4 $ influence their chemical reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
(2-pyrrolidin-1-ylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3S/c12-11(15)13-9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H3,12,13,15) |
InChI Key |
SMVFRCLPUWCZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Analogues
Thiourea derivatives vary widely in biological activity based on substituent groups. Below is a comparative analysis of key analogs:
Key Comparative Insights
Antiviral Activity: N-(2-Phenethyl)-N'-(2-thiazolyl)thiourea (PETT analog) demonstrates potent HIV-1 reverse transcriptase (RT) inhibition (IC₅₀ = 0.9 µM) due to its thiazolyl and phenethyl substituents, which optimize hydrophobic and π-π interactions with the enzyme . In contrast, N-(2-Bromophenyl)thiourea lacks the heterocyclic thiazolyl group but still exhibits antiviral properties as an NNRTI, suggesting bromine’s electron-withdrawing effects enhance binding .
Synthetic Accessibility: 1-(2-Oxopyrrolidin-1-yl)-3-phenylthiourea (N13) is synthesized via refluxing phenyl isothiocyanate with a pyrrolidinone precursor, achieving 68% yield . This highlights the feasibility of incorporating pyrrolidine-related moieties into thioureas. Microwave-assisted synthesis of ethyl p-methoxycinnamate thioureas yields 26–54%, though bioactivity is absent, underscoring the role of substituent choice in efficacy .
Biological Selectivity :
- Thioureas with bulky or polar groups (e.g., methoxycinnamate) may reduce cytotoxicity by limiting membrane permeability, as seen in WiDr cell assays . In contrast, PETT derivatives balance hydrophobicity and polarity for optimal cell penetration and RT inhibition .
Physicochemical Properties
- Solubility: Pyrrolidine-containing thioureas like N13 exhibit moderate solubility in ethanol-water mixtures, critical for pharmacokinetics .
- Thermal Stability : The melting point of N13 (150–152°C) suggests higher crystallinity compared to PETT analogs, which are typically oils or low-melting solids .
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